molecular formula C24H33La B12321813 Tris(isopropylcyclopentadienyl) lanthanum

Tris(isopropylcyclopentadienyl) lanthanum

Cat. No.: B12321813
M. Wt: 460.4 g/mol
InChI Key: KFSPTVZZVIKXHR-UHFFFAOYSA-N
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Description

Tris(isopropylcyclopentadienyl) lanthanum is an organometallic compound with the chemical formula La(C5H8CMe2)3. It is a lanthanum-based compound where lanthanum is coordinated with three isopropylcyclopentadienyl ligands. This compound is known for its use as a catalyst in various organic synthesis reactions and has significant applications in the field of materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(isopropylcyclopentadienyl) lanthanum can be synthesized by reacting lanthanum metal with isopropylcyclopentadiene under an inert atmosphere. The reaction typically involves the following steps :

    Preparation of Isopropylcyclopentadiene: Isopropylcyclopentadiene is prepared by alkylation of cyclopentadiene with isopropyl halides.

    Reaction with Lanthanum: The prepared isopropylcyclopentadiene is then reacted with lanthanum metal in the presence of an inert gas such as argon or nitrogen to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in specialized reactors that maintain an inert atmosphere to prevent oxidation and contamination .

Chemical Reactions Analysis

Types of Reactions

Tris(isopropylcyclopentadienyl) lanthanum undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of tris(isopropylcyclopentadienyl) lanthanum involves its ability to coordinate with various substrates and facilitate chemical reactions. The isopropylcyclopentadienyl ligands stabilize the lanthanum center, allowing it to interact with reactants and lower the activation energy of the reactions. This coordination chemistry is crucial for its catalytic activity in polymerization and other organic synthesis processes .

Comparison with Similar Compounds

Similar Compounds

  • Tris(cyclopentadienyl) lanthanum
  • Tris(methylcyclopentadienyl) lanthanum
  • Tris(ethylcyclopentadienyl) lanthanum

Uniqueness

Tris(isopropylcyclopentadienyl) lanthanum is unique due to the presence of isopropyl groups on the cyclopentadienyl ligands. These isopropyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in catalytic processes. This makes it distinct from other tris(cyclopentadienyl) lanthanum compounds, which may have different alkyl groups or no alkyl groups at all .

Properties

Molecular Formula

C24H33La

Molecular Weight

460.4 g/mol

IUPAC Name

lanthanum(3+);2-propan-2-ylcyclopenta-1,3-diene

InChI

InChI=1S/3C8H11.La/c3*1-7(2)8-5-3-4-6-8;/h3*3,5,7H,4H2,1-2H3;/q3*-1;+3

InChI Key

KFSPTVZZVIKXHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[La+3]

Origin of Product

United States

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